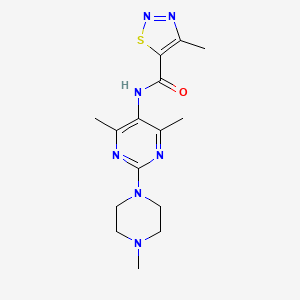
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H21N7OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrimidine ring, a piperazine moiety, and a thiadiazole carboxamide group. Its molecular formula is C14H23N5O with a CAS number of 1797328-17-6. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It is believed to inhibit certain signaling pathways crucial for cell proliferation and survival:
- Enzyme Inhibition : The compound may inhibit tyrosine kinases and other enzymes involved in cell signaling, leading to reduced cell proliferation.
- Cell Cycle Arrest : By blocking key enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
- Antiproliferative Effects : Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various in vitro studies:
In these studies, this compound exhibited potent antiproliferative effects with IC50 values indicating effective inhibition of cancer cell growth.
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Growth Factor Receptors : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in cancers.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects against human cancer cell lines A549 and HeLa, this compound was found to significantly reduce cell viability compared to control groups. The results indicated an IC50 value of 12.50 µM for A549 cells and 10.00 µM for HeLa cells, suggesting strong antiproliferative activity.
Study 2: Mechanism Exploration
A mechanistic study revealed that the compound inhibits FGFR signaling pathways in A549 cells. This inhibition led to decreased phosphorylation of downstream targets involved in cell survival and proliferation, confirming its role as a potential therapeutic agent against cancers driven by aberrant FGFR signaling.
特性
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-9-12(18-14(23)13-11(3)19-20-24-13)10(2)17-15(16-9)22-7-5-21(4)6-8-22/h5-8H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKDVTUFNGXDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














